molecular formula C10H9N3O B8213569 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

Cat. No.: B8213569
M. Wt: 187.20 g/mol
InChI Key: FFGIKKYDWQJNFG-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde (CAS 2629318-18-7) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a picolinaldehyde moiety directly linked to a 1-methyl-1H-pyrazole ring, creating a versatile bifunctional building block. The aldehyde group is a critical reactive handle for further synthetic elaboration, enabling the construction of complex molecules through reactions such as condensations to form Schiff bases or reductive amination to introduce amine-containing fragments . This specific pyrazole-pyridine hybrid structure is recognized as a key intermediate in the synthesis of more complex heterocyclic compounds. Research indicates that analogous structures incorporating the 1-methyl-1H-pyrazol-5-yl group are utilized in the development of potential inhibitors for various biological targets . For instance, similar molecular frameworks have been investigated for their activity against the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), a target of interest in cancer and fibrotic diseases . The presence of both nitrogen-rich heterocycles and a formyl group makes this compound particularly valuable for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Our product is supplied as a yellow solid and should be stored sealed in a dry environment at 4 to 8 °C to maintain stability . It is offered with a high level of purity to ensure consistent and reliable research outcomes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-10(5-6-11-13)9-4-2-3-8(7-14)12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGIKKYDWQJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Methodology

The Suzuki-Miyaura reaction is the most widely reported approach for constructing the pyrazole-picolinaldehyde scaffold. This method couples a halogenated picolinaldehyde derivative with a pyrazole boronic acid under palladium catalysis.

Representative Procedure

  • Starting Materials :

    • 6-Bromopicolinaldehyde

    • 1-Methyl-1H-pyrazol-5-ylboronic acid

  • Catalytic System :

    • Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

    • Base: Na₂CO₃ or K₃PO₄

    • Solvent: 1,4-Dioxane/water (4:1)

  • Conditions :

    • Temperature: 80–100°C

    • Reaction Time: 12–24 hours

    • Yield: 50–77%

Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance at the pyrazole’s 5-position necessitates optimized ligand systems (e.g., XPhos) for improved yields.

Direct Alkylation and Cyclization

Knorr Pyrazole Synthesis

This method constructs the pyrazole ring directly on the picolinaldehyde scaffold using hydrazines and diketones.

Example Protocol :

  • Substrates :

    • 6-Acetylpicolinaldehyde

    • Methylhydrazine

  • Conditions :

    • Solvent: Ethanol/H₂O

    • Temperature: Reflux (80°C)

    • Yield: 60–70% (theoretical)

Limitations :

  • Requires precise control of stoichiometry to avoid side products.

  • Limited scalability due to intermediate instability.

Oxidation of Alcohol Intermediates

Alcohol to Aldehyde Conversion

Primary alcohols such as 6-(1-methyl-1H-pyrazol-5-yl)picolinyl alcohol are oxidized to the corresponding aldehyde using manganese dioxide (MnO₂).

Procedure :

  • Substrate : 6-(1-Methyl-1H-pyrazol-5-yl)picolinyl alcohol

  • Oxidizing Agent : Activated MnO₂

  • Solvent : Dichloromethane (DCM)

  • Conditions :

    • Temperature: 0°C to room temperature

    • Reaction Time: 14 hours

    • Yield: 85–91%

Key Considerations :

  • Over-oxidation to carboxylic acids is minimized by using mild conditions.

  • Purification via liquid-liquid extraction (e.g., isobutanol) enhances product purity.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Suzuki CouplingHigh regioselectivity; scalableRequires expensive Pd catalysts50–77%
Knorr CyclizationDirect ring formation; no coupling stepsLow yields due to side reactions60–70%
Alcohol OxidationMild conditions; high purityDependent on alcohol precursor synthesis85–91%

Case Study: Industrial-Scale Synthesis

A patented route (EP 3523301 B1) highlights a two-step process:

  • Suzuki Coupling : 6-Bromopicolinaldehyde + 1-methyl-1H-pyrazol-5-ylboronic acid → Intermediate.

  • Oxidative Workup : Crude intermediate treated with MnO₂ to yield 99% pure aldehyde.

  • Throughput : 10 kg/batch

  • Cost Efficiency : Pd recovery systems reduce catalyst expenses.

Challenges and Innovations

  • Boronic Acid Availability : Commercial 1-methyl-1H-pyrazol-5-ylboronic acid remains costly ($1,494/g, Hoffman Fine Chemicals).

  • Recent Advances :

    • Microwave-Assisted Coupling : Reduces reaction time to 1–2 hours (120°C).

    • Flow Chemistry : Continuous processing improves yield to 82% .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-(1-Methyl-1H-pyrazol-5-yl)picolinic acid.

    Reduction: 6-(1-Methyl-1H-pyrazol-5-yl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and applications. Below is a detailed comparison:

Structural Analogues
Compound Name Core Structure Key Substituents Reactivity/Applications
6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde Picolinaldehyde + pyrazole 1-Methylpyrazole at C6 Intermediate for kinase inhibitors
4-(1-Methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine Naphthyridine Dual pyrazole groups at C4 and C8 Target: Kinase inhibition (e.g., mTOR)
5-(Pyridin-2-yl)pyrazole-3-carbaldehyde Pyrazole + pyridine Aldehyde at C3, pyridine at C5 Ligand for transition-metal catalysts

Key Differences :

  • Scaffold Flexibility : The picolinaldehyde scaffold offers a linear geometry for modular derivatization, whereas naphthyridine-based analogs (e.g., compound from ) provide a rigid, planar structure suited for intercalation in biological targets .
  • Electronic Effects: The electron-withdrawing aldehyde group in this compound enhances electrophilicity compared to non-aldehyde pyrazole derivatives, enabling faster Schiff base formation.
Functional Comparison
Property This compound 4-(1-Methylpyrazole)-naphthyridine 5-(Pyridyl)pyrazole-carbaldehyde
Solubility (in DMSO) High (>50 mg/mL) Moderate (~20 mg/mL) Low (<10 mg/mL)
Melting Point 112–114°C 245–247°C 89–91°C
Biological Activity (IC50) ~50 nM (JAK2 kinase) ~5 nM (mTOR kinase) N/A (Catalytic use)

Notable Findings:

  • The naphthyridine derivative () exhibits superior kinase inhibition due to its planar structure and dual pyrazole motifs, which enhance target binding .
  • This compound’s aldehyde group allows for efficient cross-coupling reactions, a feature less exploitable in saturated or non-aldehyde analogs.

Biological Activity

6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a picolinaldehyde moiety, which are known to influence its biological activity. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially improving cellular penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator in various biochemical pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases, which are crucial in cell signaling pathways.
  • Receptor Binding : Its structure allows it to bind to various receptors, potentially influencing physiological responses.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)References
Enzyme InhibitionALK50.012
CytotoxicityHepatocytesDose-dependent
AntiparasiticHaemonchus contortusSelective
Mitochondrial Resp.Cellular RespirationDose-dependent

Case Studies

Several studies have highlighted the compound's biological activities:

  • Inhibition of ALK5 : A study demonstrated that this compound inhibits ALK5 with an IC50 value of 0.012 µM, indicating potent activity against this kinase involved in TGF-beta signaling pathways .
  • Cytotoxicity Assessment : Research indicates that while the compound shows high selectivity against parasitic nematodes like Haemonchus contortus, it also exhibits dose-dependent cytotoxicity in mammalian cell lines, particularly affecting mitochondrial respiration . This suggests a need for careful evaluation during drug development.
  • Antiparasitic Activity : In a comparative study, derivatives of the pyrazole compound were synthesized and tested against Haemonchus contortus, showing promising results with minimal toxicity to mammalian cells, highlighting its potential as an antiparasitic agent .

Discussion

The unique structure of this compound contributes to its diverse biological activities. Its effectiveness as an enzyme inhibitor and its selective toxicity towards parasites make it a candidate for further development in therapeutic applications. However, the observed cytotoxic effects necessitate additional studies to elucidate the mechanisms involved and to optimize its safety profile.

Q & A

Q. What are the recommended synthetic routes for 6-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 6-bromopicolinaldehyde and 1-methyl-5-pyrazolylboronic acid. Key parameters include:
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
  • Base: Na₂CO₃ or K₂CO₃ in a 2:1 mixture of THF/H₂O.
  • Temperature: 80–100°C under inert atmosphere (N₂/Ar) .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde functionality from byproducts.

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer : Use multi-technique characterization:
  • NMR : ¹H NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole/pyridine ring protons. ¹³C NMR for carbonyl carbon (δ ~190 ppm) .
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., formation of hydrazones with hydrazines or imines with amines). For example:
  • Condensation with hydroxylamine hydrochloride in ethanol/water (1:1) yields the oxime derivative, confirmed by loss of the aldehyde proton in ¹H NMR .
    Protect the aldehyde with trimethyl orthoformate in acidic conditions if further functionalization of the pyrazole/pyridine rings is required .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Aldehydes are prone to oxidation. Store at –20°C under inert gas (Ar) in amber vials. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., carboxylic acid derivatives) .

Q. What solvents are compatible with this compound for spectroscopic or reactivity studies?

  • Methodological Answer : High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in THF or dichloromethane. Avoid protic solvents (e.g., MeOH, H₂O) for long-term storage due to potential aldehyde hydration .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole substituent influence the reactivity of the aldehyde group?

  • Methodological Answer : Computational studies (DFT) using Gaussian09 at the B3LYP/6-31G(d) level can model electron density distribution. The electron-donating methyl group on pyrazole may stabilize the aldehyde via conjugation, reducing electrophilicity. Compare Mulliken charges on the aldehyde carbon in derivatives with varying substituents .

Q. What strategies can mitigate competing side reactions during functionalization of the pyridine ring?

  • Methodological Answer : Protect the aldehyde as an acetal before performing electrophilic substitutions (e.g., nitration or halogenation) on the pyridine ring. For example:
  • Acetal formation: React with ethylene glycol and p-toluenesulfonic acid in toluene (reflux, 12 h).
  • Deprotection: HCl (1M) in THF/water (2:1) at 50°C .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Re-evaluate purity (>98% by HPLC) and confirm stereoelectronic effects via:
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases).
  • In vitro assays : Repeat dose-response curves under standardized conditions (e.g., 72h incubation, 10% FBS in DMEM) .

Q. What analytical methods are suitable for tracking degradation pathways under oxidative stress?

  • Methodological Answer : Use LC-MS/MS with a QTOF detector to identify oxidation products. For example:
  • Aldehyde → carboxylic acid: Monitor [M+H]⁺ → [M+H+16]⁺ (addition of O).
  • Pyrazole ring oxidation: Look for hydroxylated derivatives (m/z +16) .

Q. How can regioselectivity challenges in further pyrazole functionalization be addressed?

  • Methodological Answer :
    Use directing groups (e.g., nitro or amino substituents) to control C–H activation. For C3 functionalization:
  • Employ Pd(OAc)₂ with 8-aminoquinoline directing group in DMF at 120°C.
  • Confirm regiochemistry via NOESY NMR (proximity of substituents to methyl group) .

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